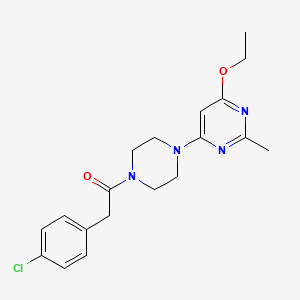

2-(4-Chlorophenyl)-1-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

Description

This compound features a 4-chlorophenyl group linked via an ethanone bridge to a piperazine ring substituted with a 6-ethoxy-2-methylpyrimidine moiety. The ethanone-piperazine core is a common scaffold in medicinal chemistry, often associated with receptor binding due to its conformational flexibility and hydrogen-bonding capabilities . The 6-ethoxy-2-methylpyrimidine group introduces steric and electronic effects that modulate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2/c1-3-26-18-13-17(21-14(2)22-18)23-8-10-24(11-9-23)19(25)12-15-4-6-16(20)7-5-15/h4-7,13H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHQVSBBFBWDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 4-chlorophenyl.

Piperazine Derivative Formation: The next step involves the reaction of piperazine with 6-ethoxy-2-methylpyrimidine to form the piperazinyl intermediate.

Coupling Reaction: The final step is the coupling of the chlorophenyl intermediate with the piperazinyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly in treating various diseases. Its structural components are known to interact with several biological targets:

- Anticancer Activity : Compounds with similar structural motifs have shown inhibitory effects on kinases involved in cancer progression. For instance, derivatives of pyrimidines have been studied for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial in tumor angiogenesis.

- Antiviral Properties : Pyrimidine derivatives have been explored for antiviral activities against various viral infections. Modifications at specific positions can enhance their efficacy against viral targets, suggesting that this compound may also possess similar properties .

- Neuroprotective Effects : The piperazine ring is frequently associated with neuroactive compounds. Similar compounds have been investigated for their interactions with monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Parkinson's disease .

Pharmacological Studies

Research has indicated that the compound may exhibit various pharmacological activities:

- Enzyme Inhibition : The compound may modulate the activity of specific enzymes or receptors, influencing critical signaling pathways in diseases. For example, studies on related compounds have shown their ability to inhibit MAO, which can lead to increased levels of neurotransmitters in the brain .

- Binding Affinity : The presence of the chlorophenyl group enhances metabolic stability and binding affinity compared to other halogens, making it a promising candidate for drug development aimed at specific targets within cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or derived from this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that structurally related compounds exhibited significant inhibition of cancer cell proliferation through targeted kinase inhibition. The study highlighted the potential of these compounds as leads for developing new anticancer agents .

Case Study 2: Antiviral Efficacy

Research focused on pyrimidine derivatives indicated enhanced antiviral activity against specific viral strains when certain substitutions were made on the pyrimidine ring. This suggests that modifications on the compound could lead to improved antiviral agents .

Case Study 3: Neuroprotective Mechanisms

Investigations into piperazine-based compounds revealed their potential role in neuroprotection by inhibiting MAO activity, thereby increasing neurotransmitter levels and offering therapeutic benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanone Scaffolds

The compound shares its core structure with several derivatives, differing primarily in substituents on the pyrimidine or phenyl rings and modifications to the piperazine group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine-Ethanone Derivatives

Key Differences and Implications

Pyrimidine vs. Pyridine Substituents

- The target compound’s 6-ethoxy-2-methylpyrimidine group contrasts with UDO’s pyridinyl and trifluoromethylphenyl groups . Pyrimidine derivatives often exhibit stronger π-π stacking with aromatic residues in enzyme active sites, while pyridine-based compounds like UDO show enhanced potency against T. cruzi CYP51 due to trifluoromethyl hydrophobicity .

- The 6-ethoxy group in the target compound may improve metabolic stability compared to methyl or halogen substituents in analogs .

Piperazine Modifications

- Hydroxyethyl-piperazine (e.g., ) increases water solubility, beneficial for pharmacokinetics, whereas chloroacetyl groups (e.g., ) are typically reactive intermediates.

- The absence of a sulfonyl group in the target compound differentiates it from anti-HIV derivatives (7a-n), which rely on sulfonyl moieties for RT inhibition .

Pharmacological Profiles

- Anti-HIV derivatives (7a-n) achieve low micromolar IC₅₀ values by targeting reverse transcriptase .

- UDO’s trifluoromethyl group enhances binding to CYP51’s hydrophobic pocket, achieving efficacy comparable to posaconazole . The target compound’s ethoxy-pyrimidine may similarly optimize interactions with CYP isoforms.

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 425.3 g/mol. The structure features a piperazine ring, a chlorophenyl moiety, and an ethoxy-substituted pyrimidine, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine structure is known for modulating receptor activity, which may lead to anxiolytic and antidepressant effects.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of the compound:

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of the compound resulted in decreased immobility time in the forced swim test, indicating antidepressant-like effects. The mechanism was linked to increased serotonin levels in the synaptic cleft due to receptor modulation.

Case Study 2: Anxiolytic Properties

In another study, the compound was tested for anxiolytic properties using the elevated plus maze model. Results showed a significant increase in time spent in open arms, suggesting reduced anxiety levels. This effect was hypothesized to be mediated through serotonin receptor pathways.

Case Study 3: Neuroprotection

Research focusing on neuroprotective effects revealed that the compound could inhibit oxidative stress-induced apoptosis in neuronal cell lines. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.